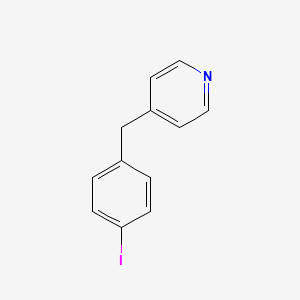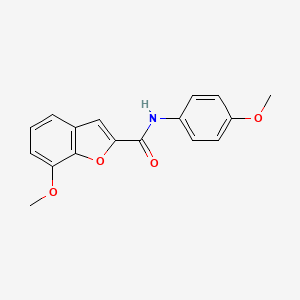![molecular formula C7H8N2O B8564636 N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine CAS No. 89693-75-4](/img/structure/B8564636.png)
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 6-methylnicotinaldehyde, a derivative of nicotinaldehyde, which is a pyridine-based aldehyde. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylnicotinaldehyde oxime typically involves the reaction of 6-methylnicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous medium with pH adjustment to ensure optimal conditions for oxime formation . The general reaction scheme is as follows:
6-Methylnicotinaldehyde+Hydroxylamine Hydrochloride→6-Methylnicotinaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of oximes, including 6-methylnicotinaldehyde oxime, often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated pH control systems can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Reduction: Reduction of oximes typically yields the corresponding amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methylnicotinaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in the design of enzyme inhibitors and in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning with a broader spectrum of activity.
HI-6: A highly effective oxime for reactivating acetylcholinesterase inhibited by nerve agents.
Uniqueness: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structural features derived from nicotinaldehyde, which imparts distinct reactivity and binding properties compared to other oximes. Its methyl group at the 6-position of the pyridine ring influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
89693-75-4 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3 |
InChI-Schlüssel |
FSXJWNJAHOZWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)





![Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-](/img/structure/B8564624.png)


![2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8564642.png)


